ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the indazole moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Attachment of the Indazole Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, which have diverse biological activities.
Fluorophenyl Compounds: Molecules with fluorophenyl groups, which are often used in medicinal chemistry for their unique properties.
Uniqueness
Ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and potential therapeutic applications that are not observed in similar compounds.
Properties
IUPAC Name |
ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O3/c1-2-32-24(31)25(16-18-8-3-5-10-20(18)26)14-7-15-29(17-25)23(30)13-12-22-19-9-4-6-11-21(19)27-28-22/h3,5,8,10H,2,4,6-7,9,11-17H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUNDIGQXZXPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC2=NNC3=C2CCCC3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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